![molecular formula C20H21N3O2 B2655737 2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide CAS No. 1421508-81-7](/img/structure/B2655737.png)
2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
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Description
“2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide” is a compound that contains an imidazole ring and a phenoxy group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The phenoxy group is a functional group that consists of a benzene ring bonded to an oxygen atom .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The phenoxy group is a functional group that consists of a benzene ring bonded to an oxygen atom .Scientific Research Applications
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. The imidazole ring is known for its broad-spectrum antimicrobial properties, which include antibacterial, antifungal, and antiviral activities . Research indicates that derivatives of imidazole can disrupt microbial cell membranes and inhibit essential enzymes, making them effective against a variety of pathogens.
Anticancer Properties
Imidazole derivatives, including this compound, have been studied for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of tumor cells . The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a promising candidate for cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory properties of imidazole derivatives are well-documented. This compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . Its potential to modulate the immune response makes it useful in treating inflammatory diseases.
Antioxidant Activity
This compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress . This property is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders.
Antidiabetic Potential
Imidazole derivatives have been explored for their antidiabetic effects. This compound can enhance insulin sensitivity and regulate blood glucose levels . Its ability to modulate metabolic pathways makes it a potential therapeutic agent for diabetes management.
Antihypertensive Applications
Research has shown that imidazole derivatives can act as antihypertensive agents by modulating the renin-angiotensin system and reducing blood pressure . This compound’s ability to relax blood vessels and improve cardiovascular function is particularly valuable in treating hypertension.
Antifungal Properties
The compound’s imidazole ring structure is effective against fungal infections. It can inhibit the growth of various fungal species by disrupting their cell membrane integrity and interfering with ergosterol synthesis . This makes it a potential candidate for antifungal therapies.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It can protect neurons from oxidative damage and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
These applications highlight the versatility and potential of 2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide in various fields of scientific research. Each application leverages the unique properties of the imidazole ring, making this compound a valuable subject for further investigation.
Synthesis and therapeutic potential of imidazole containing compounds
properties
IUPAC Name |
2-phenoxy-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(16-25-18-10-5-2-6-11-18)21-12-7-14-23-15-13-22-20(23)17-8-3-1-4-9-17/h1-6,8-11,13,15H,7,12,14,16H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBGAJGZFCUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide |
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